molecular formula C20H20N4O2S2 B13371840 6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371840
M. Wt: 412.5 g/mol
InChI Key: VTBMDVANPMPOBL-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a phenyl group substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole and thiadiazole intermediates, followed by their fusion to form the desired compound. Specific reagents and catalysts, such as sulfur and hydrazine derivatives, are used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups and phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A related compound with a similar phenethylamine structure but different functional groups.

    4,4’-Difluorobenzophenone: Another compound with a benzophenone core, used in high-performance polymers.

Uniqueness

6-(3,5-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core and specific substitution pattern

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O2S2/c1-25-16-10-15(11-17(12-16)26-2)19-23-24-18(21-22-20(24)28-19)13-27-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3

InChI Key

VTBMDVANPMPOBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4)OC

Origin of Product

United States

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